molecular formula C36H27As B14558914 (9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole CAS No. 61919-26-4

(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole

Cat. No.: B14558914
CAS No.: 61919-26-4
M. Wt: 534.5 g/mol
InChI Key: XATYYRGIWWJYSP-DPAUDFPDSA-N
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Description

(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole is a complex organic compound that belongs to the class of arsindoles. This compound is characterized by its unique structure, which includes a benzo[f]arsindole core with four phenyl groups attached. The stereochemistry of the compound is defined by the (9R,9aR) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[f]arsindole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of phenyl groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Stereochemical control: The (9R,9aR) configuration is achieved through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

Scientific Research Applications

(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61919-26-4

Molecular Formula

C36H27As

Molecular Weight

534.5 g/mol

IUPAC Name

(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole

InChI

InChI=1S/C36H27As/c1-5-15-26(16-6-1)33-25-32-34(27-17-7-2-8-18-27)30-23-13-14-24-31(30)35(28-19-9-3-10-20-28)36(32)37(33)29-21-11-4-12-22-29/h1-25,35-36H/t35-,36+,37?/m1/s1

InChI Key

XATYYRGIWWJYSP-DPAUDFPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H]3C(=C(C4=CC=CC=C24)C5=CC=CC=C5)C=C([As]3C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2C3C(=C(C4=CC=CC=C24)C5=CC=CC=C5)C=C([As]3C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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